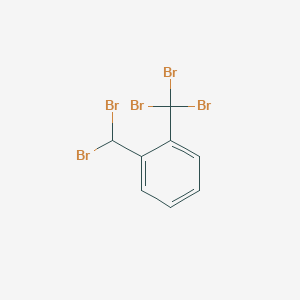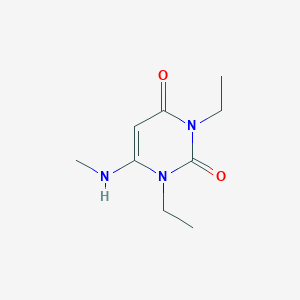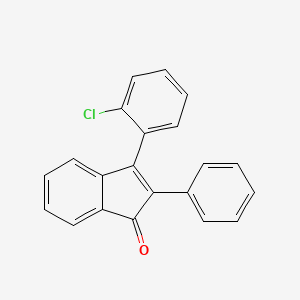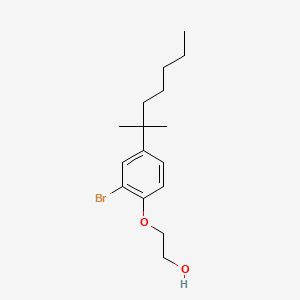![molecular formula C19H44N8 B14336544 2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane CAS No. 109356-09-4](/img/structure/B14336544.png)
2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,9,12,16,19,23,26-Octaazaspiro[1313]heptacosane is a complex organic compound characterized by its unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include amines, aldehydes, and catalysts that facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents include acids, bases, and solvents that facilitate the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions may produce compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane can be compared with other similar compounds, such as:
This compound-6,8,20,22-tetraone: This compound has additional functional groups that may alter its chemical properties and reactivity.
Heptacosane: Although structurally different, heptacosane can serve as a reference for understanding the unique features of the spiro structure in this compound.
The uniqueness of this compound lies in its spiro structure, which imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
| 109356-09-4 | |
Molekularformel |
C19H44N8 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
2,5,9,12,16,19,23,26-octazaspiro[13.13]heptacosane |
InChI |
InChI=1S/C19H44N8/c1-3-20-7-11-24-15-19(16-25-12-8-21-4-1)17-26-13-9-22-5-2-6-23-10-14-27-18-19/h20-27H,1-18H2 |
InChI-Schlüssel |
VBYBLNVYWLNCBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCNCC2(CNCCNC1)CNCCNCCCNCCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B14336472.png)



![3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide](/img/structure/B14336504.png)




![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
